molecular formula C24H25N3O5 B11200944 methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate

methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate

Cat. No.: B11200944
M. Wt: 435.5 g/mol
InChI Key: BPBLEKIHIAVJHD-UHFFFAOYSA-N
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Description

Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[b]1,6-naphthyridine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .

Scientific Research Applications

Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate: This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzo[b]1,6-naphthyridine core.

    Other Benzo[b]1,6-naphthyridine Derivatives:

Uniqueness

The uniqueness of methyl 4-(2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate, a complex organic compound, has garnered attention due to its potential biological activities. This compound is part of the naphthyridine family, which is known for a wide range of pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C24H25N3O5
Molecular Weight 435.5 g/mol
IUPAC Name Methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl)acetyl]amino]benzoate
InChI Key BPBLEKIHIAVJHD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. This is significant in the context of diseases where enzyme overactivity is a concern.
  • Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Activities

Research indicates that derivatives of naphthyridine exhibit a variety of pharmacological effects:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The ability to reduce inflammation has been documented for several naphthyridine compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that a related naphthyridine derivative exhibited significant inhibitory activity against Mycobacterium strains . This suggests potential applications in treating tuberculosis and other mycobacterial infections.
  • Anticancer Research : Another investigation highlighted the anticancer properties of naphthyridine derivatives in vitro against various cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Naphthyridine derivatives have also been studied for their neuroprotective effects. Research indicated that certain compounds could improve cognitive functions in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other naphthyridine derivatives:

Compound TypeBiological ActivityUnique Features
Naphthyridine DerivativesAntimicrobial, AnticancerDiverse pharmacological profiles
Other HeterocyclesVariesSpecific to their structural features

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5/c1-14-10-17(31-2)11-18-22(14)26-20-8-9-27(12-19(20)23(18)29)13-21(28)25-16-6-4-15(5-7-16)24(30)32-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,25,28)(H,26,29)

InChI Key

BPBLEKIHIAVJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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